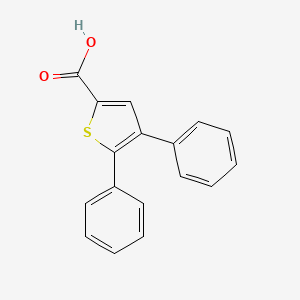

4,5-Diphenylthiophene-2-carboxylic acid

Description

Context within Thiophene (B33073) Chemistry and Carboxylic Acid Derivatives

Thiophene is a five-membered aromatic heterocyclic compound containing a single sulfur atom, with the chemical formula C₄H₄S. derpharmachemica.com It is considered an aromatic compound due to the delocalization of pi electrons within the ring, which imparts a stability and reactivity that in some ways resembles that of benzene (B151609). derpharmachemica.com The thiophene nucleus is a prevalent structural motif in numerous pharmacologically active compounds and is a key building block in materials science. nih.govnih.gov

Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). This functional group is highly versatile, capable of participating in a wide range of chemical reactions, including the formation of esters, amides, and salts. Thiophenecarboxylic acids, therefore, represent a hybrid class of molecules that merge the aromatic properties of the thiophene ring with the functional reactivity of a carboxylic acid. The position of the carboxylic acid group on the thiophene ring can significantly influence the molecule's electronic structure and chemical reactivity. researchgate.net 4,5-Diphenylthiophene-2-carboxylic acid is a specific isomer within this class, where the thiophene ring is substituted at the 2-position with a carboxylic acid and at the 4- and 5-positions with phenyl groups.

| Property | Value |

| Compound Name | This compound |

| Chemical Formula | C₁₇H₁₂O₂S |

| Molecular Weight | 280.34 g/mol |

| Core Structure | Thiophene |

| Key Functional Groups | Carboxylic Acid, Phenyl |

Academic Significance of Substituted Thiophenes in Contemporary Organic Synthesis and Materials Science

The academic and industrial interest in substituted thiophenes is driven by their wide-ranging applicability. The ability to introduce various functional groups at specific positions on the thiophene ring allows for the fine-tuning of their chemical, physical, and biological properties. researchgate.net

In organic synthesis, thiophene derivatives serve as versatile intermediates. benthamdirect.com The thiophene ring can be readily functionalized through reactions like halogenation, acylation, and sulfonation, providing pathways to more complex molecular architectures. nih.gov These synthetic strategies are crucial for building the molecular scaffolds of new pharmaceutical agents and agrochemicals. nih.govbenthamdirect.com For instance, the core structure of many drugs incorporates a thiophene ring to enhance their biological activity. nih.gov

In materials science, substituted thiophenes are fundamental components in the development of organic electronics. researchgate.net Their unique electronic and optical properties make them ideal for applications such as:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers and small molecules can act as p-type semiconductors. nih.gov

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the thiophene ring is conducive to electroluminescence, a key process in OLEDs. nih.gov

Organic Solar Cells: Thiophene derivatives are used as electron-donating materials in the active layer of bulk heterojunction solar cells. nih.gov

The performance of these materials is highly dependent on the nature and position of the substituents on the thiophene core, which influence molecular packing, charge transport, and light absorption/emission characteristics. researchgate.netnih.gov

| Class of Thiophene Derivative | Field of Application | Research Focus |

| Aminothiophenes | Medicinal Chemistry | Synthesis of cytotoxic agents for cancer research. nih.gov |

| Thieno[3,2-b]thiophenes | Organic Electronics | Development of p-type semiconductors for OFETs and solar cells. nih.gov |

| Thiophene Carboxylic Acids | Organic Synthesis, Medicinal Chemistry | Precursors for coupling reactions; development of enzyme inhibitors. nih.govwikipedia.org |

| Aryl-Substituted Thiophenes | Materials Science | Construction of π-conjugated systems for optoelectronic devices. nih.gov |

Overview of Research Trajectories for Diphenylthiophenes and Their Carboxylic Acid Analogues

Research into diphenylthiophenes and their carboxylic acid derivatives is primarily focused on leveraging the combined properties of the constituent parts for advanced applications, particularly in materials science. The introduction of two phenyl groups onto the thiophene backbone significantly impacts the molecule's electronic structure and physical properties. This substitution extends the π-conjugated system, which can alter the optical absorption and emission spectra, making these compounds candidates for light-emitting materials. globethesis.com

The carboxylic acid group adds another layer of functionality. It can serve multiple strategic purposes:

A Synthetic Handle: The -COOH group is a reactive site for further chemical modification, allowing the attachment of other functional units or the construction of larger, more complex molecules.

An Anchoring Group: In the context of materials and devices, the carboxylic acid can act as an anchor to bind the molecule to metal oxide surfaces, which is a common strategy in the fabrication of dye-sensitized solar cells.

A Modulator of Intermolecular Interactions: The ability of the carboxylic acid to form hydrogen bonds can influence the self-assembly and solid-state packing of the molecules, which is critical for efficient charge transport in organic semiconductors. researchgate.net

Research trajectories in this area often involve the synthesis of specifically substituted diphenylthiophene carboxylic acids to systematically study how these modifications tune the material's properties. For example, the synthesis of the related compound 3,4-diphenylthiophene-2,5-dicarboxylic acid has been explored for its potential use in light-emitting materials. globethesis.com The overarching goal is to establish clear structure-property relationships that can guide the rational design of new functional organic materials for electronic and optoelectronic applications.

Structure

3D Structure

Properties

CAS No. |

40133-11-7 |

|---|---|

Molecular Formula |

C17H12O2S |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

4,5-diphenylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C17H12O2S/c18-17(19)15-11-14(12-7-3-1-4-8-12)16(20-15)13-9-5-2-6-10-13/h1-11H,(H,18,19) |

InChI Key |

PIZARWKKSUCXLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Derivatization and Functionalization Strategies of 4,5 Diphenylthiophene 2 Carboxylic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 2-position of the thiophene (B33073) ring is a prime site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental approach to modify the compound's physicochemical properties, such as solubility, lipophilicity, and biological activity.

Esterification: The synthesis of esters from 4,5-diphenylthiophene-2-carboxylic acid can be readily achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.comchemguide.co.uk This equilibrium-driven reaction often requires an excess of the alcohol or the removal of water to drive the reaction to completion. chemguide.co.uklibretexts.org

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently employed. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org Other effective coupling agents include N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an active intermediate that is readily attacked by the alcohol. libretexts.org

Amidation: The formation of amides from this compound and a primary or secondary amine is a crucial transformation for the synthesis of bioactive molecules. researchgate.netdiva-portal.org Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the use of coupling agents is standard practice. Reagents such as DCC, EDC, and various phosphonium- and uranium-based reagents are effective in promoting amide bond formation under mild conditions. libretexts.orglookchemmall.com These methods proceed by activating the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Research on related 4,5-disubstituted-thiophene-2-amidines has highlighted the importance of this class of compounds as potential urokinase inhibitors. researchgate.netnih.gov

Conversion to Acid Halides and Other Reactive Derivatives

To enhance the reactivity of the carboxyl group towards nucleophilic acyl substitution, it can be converted into more reactive intermediates, most notably acid halides.

The most common method for the synthesis of 4,5-diphenylthiophene-2-carbonyl chloride is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgbeilstein-journals.orggoogle.com This reaction is highly efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. libretexts.org Other halogenating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride can also be utilized. google.comgoogleapis.com The resulting acid chloride is a versatile intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to yield esters, amides, and ketones, respectively.

Reductive Pathways of the Carboxyl Group

The reduction of the carboxylic acid group offers a pathway to synthesize the corresponding primary alcohol, (4,5-diphenylthiophen-2-yl)methanol, or the intermediate aldehyde, 4,5-diphenylthiophene-2-carbaldehyde.

The direct reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this transformation. idc-online.comnih.govlibretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107). chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org

Isolating the aldehyde intermediate from the direct reduction of a carboxylic acid is challenging due to its higher reactivity compared to the starting material. libretexts.orgchemguide.co.uk However, the aldehyde can be obtained through a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃]. libretexts.org Similarly, the ester can be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures. idc-online.com

Chemical Modifications of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo various modifications, providing another avenue for derivatization.

Electrophilic Aromatic Substitution Reactions on Diphenylthiophenes

Thiophene is known to be significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). numberanalytics.compearson.combhu.ac.in In this compound, the 2-position is occupied by the carboxylic acid group. The only available position for substitution on the thiophene ring is the 3-position. The two phenyl groups at the 4- and 5-positions are expected to be activating and ortho-, para-directing. However, their steric bulk may influence the accessibility of the 3-position. The carboxylic acid group at the 2-position is a deactivating group and a meta-director. Therefore, it would deactivate the 3-position to some extent.

Common EAS reactions that could be applied to this system include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. numberanalytics.com The regioselectivity of these reactions on the 4,5-diphenylthiophene system would be governed by the interplay of the electronic effects of the phenyl and carboxyl substituents, as well as steric hindrance. Given the activating nature of the phenyl groups, substitution at the 3-position is anticipated, though potentially requiring carefully controlled reaction conditions due to the deactivating effect of the carboxyl group.

Oxidative Coupling Reactions (e.g., C-C coupling of Thiophene Derivatives)

Oxidative C-C coupling reactions represent a powerful tool for the synthesis of bithiophene and other coupled aromatic systems, which are of great interest in materials science for the development of organic electronics. nih.govresearchgate.net These reactions typically involve the use of a transition metal catalyst, most commonly palladium, to facilitate the coupling of C-H bonds. nih.gov

For this compound, the C-H bond at the 3-position of the thiophene ring is a potential site for such oxidative homocoupling to form a 3,3'-bithiophene (B186561) derivative. Palladium-catalyzed aerobic oxidative coupling has been successfully applied to other thiophene derivatives. nih.gov The reaction conditions, including the choice of catalyst, ligand, oxidant, and solvent, would need to be optimized to achieve efficient coupling of this specific substrate. Such reactions would lead to the formation of novel dimeric structures with extended π-conjugation, which could have interesting photophysical and electronic properties.

Further Arylation, Alkylation, and Heteroarylation Reactions

The aromatic core of this compound can be further elaborated through the introduction of additional aryl, alkyl, and heteroaryl groups. While the existing phenyl substituents at the C4 and C5 positions sterically hinder direct C-H activation at these positions, the C3 position of the thiophene ring remains a viable site for functionalization.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for introducing new carbon-carbon bonds. The carboxylic acid group can be converted to a more reactive derivative, such as an acyl chloride, to facilitate these transformations. For instance, the corresponding acyl chloride of a similar compound, 3-methylthiophene-2-carbonyl chloride, has been successfully coupled with various aryl and heteroaryl boronic acids in a Suzuki-Miyaura reaction. This suggests a potential pathway for the arylation and heteroarylation of the this compound scaffold.

Moreover, direct C-H activation methodologies offer an atom-economical approach to functionalization. Palladium-catalyzed C-H activation has been employed for the alkynylation of thiophenes, demonstrating the feasibility of introducing new functional groups directly onto the thiophene ring. nih.gov While the phenyl groups may influence the regioselectivity, the C3 position is a likely candidate for such transformations.

The following table summarizes potential cross-coupling strategies for the derivatization of this compound, based on analogous reactions with other thiophene derivatives.

Table 1: Potential Cross-Coupling Strategies for Derivatization

| Reaction Type | Proposed Reactant | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | 3-Aryl/Heteroaryl-4,5-diphenylthiophene-2-carboxylic acid derivative |

| Stille Coupling | Aryl/Heteroaryl Stannane | Pd(PPh₃)₄ | 3-Aryl/Heteroaryl-4,5-diphenylthiophene-2-carboxylic acid derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | 3-Alkenyl-4,5-diphenylthiophene-2-carboxylic acid derivative |

Utilization as a Building Block in Complex Chemical Architectures

The unique structural and electronic properties of this compound make it an attractive building block for the construction of larger, functional molecular and macromolecular systems.

Precursor in the Synthesis of Oligothiophenes and Polythiophenes

Oligothiophenes and polythiophenes are a class of conducting polymers with significant applications in organic electronics. mdpi.comsemanticscholar.org The synthesis of regioregular poly(3-alkylthiophene)s has been extensively studied, often utilizing nickel- and palladium-based catalysts for the polymerization of functionalized thiophene monomers. nih.govpkusz.edu.cn

This compound can be envisioned as a monomer for the synthesis of novel polythiophenes. The carboxylic acid group can be transformed into a variety of functional handles suitable for polymerization, such as a bromo or iodo group, through reactions like the Hunsdiecker reaction. Subsequent polymerization via methods like Grignard metathesis (GRIM) polymerization or Stille polycondensation could yield polymers with unique properties imparted by the bulky diphenyl substituents. These substituents are expected to influence the polymer's solubility, morphology, and electronic characteristics. For instance, the steric hindrance from the phenyl groups might lead to a more twisted polymer backbone, affecting the extent of π-conjugation and, consequently, the material's charge transport properties. pkusz.edu.cn

Integration into Extended π-Conjugated Systems

The development of advanced materials for organic electronics often relies on the synthesis of extended π-conjugated systems. researchgate.net Thiophene-based molecules are frequently incorporated into these systems due to their excellent charge transport properties. semanticscholar.org The this compound core can be strategically integrated into larger conjugated architectures.

The carboxylic acid functionality provides a convenient point of attachment for coupling with other aromatic or heteroaromatic units. For example, it can be used in esterification or amidation reactions to link the thiophene core to other functional molecules. Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful method for the synthesis of biaryls from heteroaromatic carboxylic acids, offering a direct route to extend the π-system. acs.org

The phenyl groups at the 4 and 5 positions can also be functionalized to further extend the conjugation. For example, the introduction of para-substituents on these phenyl rings can modulate the electronic properties of the entire molecule and provide additional sites for polymerization or coupling reactions.

Strategic Functionalization for Specific Research Applications

The targeted functionalization of this compound can tailor its properties for specific and advanced research applications, particularly in the fields of materials science and coordination chemistry.

Thiophene derivatives are known to be valuable components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com The strategic placement of electron-donating or electron-withdrawing groups on the phenyl rings or at the C3 position of the thiophene core can fine-tune the HOMO and LUMO energy levels of the molecule. This is a crucial aspect in the design of materials for efficient charge injection and transport in electronic devices.

In the realm of coordination chemistry, carboxylic acid-functionalized aromatic compounds are widely used as organic linkers for the synthesis of metal-organic frameworks (MOFs) . rsc.orgresearchgate.net The carboxylic acid group of this compound can coordinate to metal ions, while the diphenylthiophene core would form the structural backbone of the framework. The porosity and functionality of such MOFs could be tuned by the choice of metal ions and the potential for post-synthetic modification of the thiophene unit. While MOFs based on thiophene-2,5-dicarboxylic acid have been reported, the use of a monosubstituted and sterically demanding linker like this compound could lead to novel network topologies and properties. google.comrsc.org

The following table outlines potential functionalization strategies and their targeted applications.

Table 2: Strategic Functionalization for Specific Applications

| Functionalization Strategy | Target Application | Rationale |

|---|---|---|

| Introduction of electron-withdrawing groups (e.g., -CN, -NO₂) | n-type organic semiconductors | Lowering of LUMO energy level to facilitate electron injection and transport. |

| Introduction of electron-donating groups (e.g., -OR, -NR₂) | p-type organic semiconductors | Raising of HOMO energy level to facilitate hole injection and transport. |

| Conversion to a phosphonic acid or other anchoring group | Dye-sensitized solar cells (DSSCs) | To enable strong adsorption onto the semiconductor photoanode (e.g., TiO₂). |

Mechanistic Investigations of Reactions Involving 4,5 Diphenylthiophene 2 Carboxylic Acid and Analogues

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for thiophene (B33073) derivatives often involves a combination of experimental and computational studies. For reactions such as palladium-catalyzed direct arylation, a plausible mechanistic pathway involves a Pd(0)/Pd(II) catalytic cycle. This cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step where the C-H bond of the thiophene is activated. Finally, reductive elimination yields the arylated product and regenerates the Pd(0) catalyst. researchgate.net In the case of β-arylation of thiophenes, kinetic evidence has suggested a Heck-type pathway, which involves carbopalladation across the thiophene double bond followed by a base-assisted anti-elimination. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of these reactions and identifying the transition states. For the nucleophilic aromatic substitution (SNAr) on substituted thiophenes, a stepwise pathway is generally accepted. This involves the initial addition of the nucleophile to form a σ-complex (a Meisenheimer adduct), followed by the elimination of the leaving group. nih.gov DFT calculations have helped to clarify the role of zwitterionic intermediates and determine the rate-limiting step in these reactions. nih.gov

Furthermore, theoretical studies on the Diels-Alder reaction involving anthracene derivatives have shown that DFT can accurately predict the regioselectivity by analyzing the frontier molecular orbitals (FMO) and the potential energy surfaces of the reaction pathways, identifying the transition states with the lowest activation energies. rsc.org Such approaches can be extrapolated to understand cycloaddition reactions involving diarylthiophenes.

Kinetic Studies and Kinetic Isotope Effects (KIEs)

Kinetic studies provide invaluable quantitative data for understanding reaction mechanisms. For instance, the reaction of benzofuroxan derivatives with 2-acetylthiophene (B1664040) has been studied kinetically, and the substituent effects on the reaction rate were correlated using the Hammett equation. ufms.br This type of analysis, which relates reaction rates to substituent constants (σ), can reveal the electronic demands of the transition state. A positive ρ value (the reaction constant) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. ufms.brwikipedia.org

Table 1: Rate Constants for the Reaction of Substituted Benzofuroxans with 2-Acetylthiophene

| Substituent | Rate Constant (k) min⁻¹ |

|---|---|

| H | 3.32 x 10⁻³ |

| 5-Chloro | 4.24 x 10⁻³ |

| 4-Nitro | 3.48 x 10⁻³ |

| 5-Methyl | 8.03 x 10⁻³ |

| 4,6-Dinitro | 9.41 x 10⁻³ |

Data sourced from a kinetic study on benzofuroxan reactions. ufms.br

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. nih.gov In the direct β-arylation of benzo[b]thiophene, the measurement of both ¹³C and ²H KIEs provided strong evidence for a Heck-type mechanism. Significant primary ¹³C KIEs were observed at both the C-2 and C-3 positions, which is consistent with a rate-limiting carbopalladation step involving both carbon atoms. acs.org The absence of a significant primary ²H KIE at the C-3 position in this case was also explained by computational experiments, which suggested that for this specific pathway, a large KIE would not be expected. acs.org

Table 2: Kinetic Isotope Effects in the β-Arylation of Benzo[b]thiophene

| Isotopic Position | KIE Value | Mechanistic Implication |

|---|---|---|

| ¹³C at C-2 | 1.014 - 1.015 | Consistent with a Heck-type mechanism |

| ¹³C at C-3 | 1.042 - 1.044 | Consistent with a Heck-type mechanism |

| ²H at C-2 | No significant KIE observed | Consistent with a Heck-type mechanism |

| ²H at C-3 | Inverse KIE observed | Consistent with a Heck-type mechanism |

Data from a study on the direct β-arylation of benzo[b]thiophene. acs.org

In the Suzuki-Miyaura reaction of aryl halides, a combination of experimental and theoretical ¹³C KIEs has been used to elucidate the catalytic mechanism. These studies have provided experimentally validated transition structures for both the oxidative addition and transmetalation steps. nih.gov

Role of Catalysts, Ligands, and Additives in Reaction Mechanisms

Catalysts, ligands, and additives play a pivotal role in controlling the rate, selectivity, and efficiency of reactions involving thiophene derivatives. Palladium complexes are particularly common catalysts for C-H functionalization and cross-coupling reactions. nih.gov The choice of the palladium source, such as Pd(OAc)₂ or PdCl₂, and the ligand can significantly influence the reaction outcome. researchgate.netorganic-chemistry.org

Ligands, such as phosphines (e.g., (p-tolyl)₃P, SPhos) or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the metal center, thereby affecting the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination. nih.govthermofishersci.in For instance, in the palladium-catalyzed coupling of aryl halides with thiols, the use of the Josiphos ligand CyPF-t-Bu was shown to prevent catalyst deactivation by thiolates and promote efficient oxidative addition and reductive elimination. organic-chemistry.org In some cases, direct arylation of thiophenes can be achieved with high efficiency using ligand-less palladium catalysts at low concentrations, which is an economically and environmentally attractive approach. researchgate.net

Additives, such as bases (e.g., K₂CO₃, KOAc) and other salts (e.g., silver carbonate), are often crucial for the catalytic cycle. organic-chemistry.orgosti.gov In the direct β-arylation of thiophenes, silver carbonate was found to be a key additive, with mechanistic studies suggesting its involvement in the C-H bond activation step. osti.gov Pivalic acid (PivOH) is another common additive in direct arylation reactions, which is believed to participate in the concerted metalation-deprotonation step. organic-chemistry.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging but provide definitive evidence for a proposed reaction mechanism. In the synthesis of thiophene derivatives, various intermediates have been proposed and, in some cases, identified. For example, in a plausible mechanism for the synthesis of thiophene-2-carboxylic acid derivatives from benzylidene derivatives of chloro aldehyde and 2-mercaptoacetic acid, a series of intermediates involving nucleophilic attack, cyclization, and dehydration are proposed. researchgate.net

In the metabolism of 2-phenylthiophene, reactive intermediates such as an S-oxide and an epoxide have been identified through in vitro studies with rat liver microsomes. These intermediates were characterized by ¹H NMR and mass spectrometry. researchgate.net In the synthesis of thiophenes from 1,3-diynes and elemental sulfur, EPR experiments have suggested that the trisulfur radical anion (S₃⁻) acts as a key intermediate. organic-chemistry.org

Computational studies can also predict the structures and energies of plausible intermediates. In the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a cyclopalladium intermediate is proposed to be formed via C-H activation. This is followed by transmetalation with a triphenylboroxine pyridine complex to form another intermediate, which then undergoes reductive elimination. acs.org

Computational Approaches to Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.net DFT calculations allow for the detailed study of reaction pathways, the characterization of transition state geometries and energies, and the prediction of reactivity and selectivity. mdpi.com

For instance, DFT studies on the reactivity of thiophene-2-carboxylic acid derivatives have been used to calculate electronic properties such as HOMO-LUMO energy gaps, which can be correlated with the reactivity of the molecules. mdpi.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

In the context of palladium-catalyzed direct arylation of thiophenes, DFT calculations have been employed to investigate the entire catalytic cycle, including oxidative addition, concerted metalation-deprotonation, and reductive elimination. These studies have shown that the rate-determining step can vary depending on the base used in the reaction. researchgate.net

Furthermore, DFT has been used to study the regioselectivity of electrophilic substitution on thiophene and its derivatives. These calculations have confirmed that steric factors and the charges on the carbon and heteroatoms play a crucial role in determining whether substitution occurs at the α or β position. nih.gov In the study of the Diels-Alder reaction, DFT calculations have been successful in predicting the regioselectivity by analyzing the frontier molecular orbitals and the activation energies of the competing pathways. rsc.org

Advanced Analytical Methodologies for Research on 4,5 Diphenylthiophene 2 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 4,5-Diphenylthiophene-2-carboxylic acid, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed connectivity maps can be constructed.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the single proton on the thiophene (B33073) ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of 10-13 ppm, due to deshielding and hydrogen bonding. mdpi.com The protons on the phenyl groups would likely appear as complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The lone proton on the thiophene ring at the 3-position is also expected in this aromatic region.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 160-180 ppm range. libretexts.org The sp² hybridized carbons of the thiophene and phenyl rings would generate a series of signals between approximately 120-150 ppm. organicchemistrydata.orgcompoundchem.com Due to the molecular complexity, some overlap of signals from the phenyl groups is possible.

2D NMR Spectroscopy : Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive assignments. An HSQC experiment correlates directly bonded proton and carbon atoms. An HMBC experiment reveals correlations between protons and carbons separated by two or three bonds, which is essential for establishing the connectivity between the phenyl rings, the thiophene core, and the carboxylic acid group. mdpi.com For instance, an HMBC correlation between the thiophene proton and the carbonyl carbon would confirm the position of the carboxylic acid group.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 13.0 | Typically a broad singlet, position is solvent and concentration dependent. mdpi.com |

| Phenyl & Thiophene Protons (Ar-H) | ¹H NMR | 7.0 - 8.5 | Complex multiplet patterns are expected. |

| Carboxylic Carbon (-COOH) | ¹³C NMR | 160 - 180 | Characteristic downfield shift for a carbonyl carbon in an acid. libretexts.org |

| Phenyl & Thiophene Carbons (Ar-C) | ¹³C NMR | 120 - 150 | Represents the various sp² carbons of the aromatic systems. compoundchem.com |

Infrared (IR) Spectroscopy : FT-IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. Additional characteristic peaks include C-O stretching and O-H bending vibrations. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations from the phenyl and thiophene rings are found in the 1400-1600 cm⁻¹ region. mdpi.com In related compounds like metal complexes of 3,4-diphenylthiophene-2,5-dicarboxylic acid, the coordination of the carboxyl group to a metal ion is confirmed by shifts in these characteristic IR bands. globethesis.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR, especially for non-polar bonds. The symmetric vibrations of the aromatic rings (phenyl and thiophene) often produce strong Raman signals. The C=C and C-S stretching modes of the thiophene ring are particularly Raman active and provide structural confirmation. mdpi.com Studies on the simpler 2-thiophene carboxylic acid have utilized Raman spectroscopy to assign vibrational modes, with C-C stretching vibrations observed around 1530 cm⁻¹ and 1354 cm⁻¹. iosrjournals.org

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (carboxylic acid dimer) | IR | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (aromatic) | IR, Raman | 3000 - 3100 | Medium to Weak |

| C=O stretch (carbonyl) | IR | ~1700 | Strong |

| C=C stretch (aromatic rings) | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-S stretch (thiophene ring) | IR, Raman | 600 - 800 | Medium |

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the molecular structure.

MS Analysis : Using techniques like Electrospray Ionization (ESI), the compound can be ionized to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. HRMS provides a mass measurement with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula (C₁₇H₁₂O₂S).

Tandem MS (MS/MS) : In MS/MS, the molecular ion is isolated and fragmented. The fragmentation of this compound would likely involve characteristic losses. For carboxylic acids, common fragmentation pathways include the loss of water (18 Da) and the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). libretexts.org The stability of the diphenylthiophene core would likely result in it being a prominent fragment in the spectrum.

These techniques provide insights into the electronic structure and conjugation within the molecule.

UV-Vis Spectroscopy : The extensive conjugation provided by the diphenylthiophene system is expected to result in strong absorption bands in the ultraviolet-visible region. Thiophene itself absorbs around 235 nm, but the addition of conjugating substituents like phenyl groups and a carboxylic acid causes a bathochromic (red) shift to longer wavelengths. nii.ac.jp The UV-Vis spectrum would be characterized by intense π→π* transitions, likely appearing above 300 nm. nih.gov

Fluorescence Spectroscopy : Many highly conjugated aromatic systems, including thiophene derivatives, are fluorescent. researchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties of the closely related 3,4-diphenylthiophene-2,5-dicarboxylic acid have been studied, indicating that this class of compounds possesses luminescent properties. globethesis.com The emission spectrum can be sensitive to the solvent environment and pH.

Chromatographic Separation and Purity Assessment in Research

Chromatographic methods are essential for the purification of this compound and for the critical assessment of its purity in research samples.

HPLC is the primary technique for analyzing the purity of this compound.

Methodology : A reversed-phase HPLC method is typically employed for this type of aromatic carboxylic acid. nih.gov The stationary phase would be a non-polar material, such as C18-silica, and the mobile phase would be a polar solvent mixture, commonly acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. sielc.commdpi.com

Purity Assessment : Detection is usually performed with a UV detector set to a wavelength where the compound strongly absorbs, as determined from its UV-Vis spectrum. The purity of a sample is assessed by the chromatogram, where an ideal pure sample would show a single peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. The method's retention time is a characteristic property of the compound under specific conditions, aiding in its identification.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at λmax ~320 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct GC analysis is challenging. The high polarity can lead to poor peak shape and adsorption on the chromatographic column. To overcome these limitations, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and less polar ester derivative.

Common derivatization approaches for carboxylic acids include esterification to form methyl, ethyl, or other alkyl esters. Silylation, another prevalent technique, involves reacting the carboxylic acid with a silylating agent to form a trimethylsilyl (B98337) (TMS) ester.

Typical Derivatization Agents for Carboxylic Acids in GC Analysis:

| Derivatization Agent | Derivative Formed | Key Features |

| Diazomethane | Methyl ester | Highly efficient but toxic and explosive. |

| Methanol/H₂SO₄ or BF₃ | Methyl ester | Common and effective method. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Reacts readily with active hydrogens. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | Forms more stable derivatives compared to TMS esters. |

Once derivatized, the resulting ester of this compound can be analyzed on a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is generally suitable for the analysis of such aromatic compounds.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the structural elucidation and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique, where a C18 column is typically employed with a mobile phase consisting of a mixture of water (often with a formic acid or acetic acid modifier to improve peak shape) and an organic solvent like acetonitrile or methanol.

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for sensitive and selective quantification using multiple reaction monitoring (MRM).

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This powerful hyphenated technique provides on-line structural elucidation of the separated compounds. After separation by HPLC, the eluent flows through an NMR flow cell, where ¹H NMR and other NMR spectra can be acquired. This is particularly useful for the unambiguous identification of isomers or for the characterization of unknown impurities or degradation products in a sample of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For a compound like this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the molecule. This includes the planarity of the thiophene ring and the dihedral angles of the two phenyl substituents relative to the thiophene core.

Furthermore, the crystal packing analysis reveals the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group (often forming dimers) and π-π stacking interactions between the aromatic rings, which govern the solid-state properties of the material. While the crystal structure of this compound itself is not publicly available, the crystal structure of the related compound, 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, has been reported. jchps.com In this structure, the dihedral angles between the phenyl and thiophene rings were found to be in the range of 39-45°. jchps.com

Representative Crystallographic Data for a Related Thiophene Carboxylic Acid Derivative:

| Parameter | Value (for 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid) jchps.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.092(2) |

| b (Å) | 12.928(2) |

| c (Å) | 14.071(2) |

| α (°) | 114.708(2) |

| β (°) | 104.991(2) |

| γ (°) | 90.827(2) |

| Volume (ų) | 1753.2 |

| Z | 6 |

This data provides a valuable reference for what might be expected from a crystallographic study of this compound.

In-situ and Real-Time Reaction Monitoring Techniques

In-situ and real-time reaction monitoring techniques are integral to process analytical technology (PAT) and are used to gain a deeper understanding of reaction kinetics, mechanisms, and to ensure process control and optimization. For the synthesis of this compound, these techniques can track the consumption of reactants and the formation of the product and any intermediates or byproducts in real-time.

Spectroscopic techniques are commonly employed for this purpose. For instance, in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands (e.g., the carbonyl stretch of the carboxylic acid). Similarly, in-situ Raman spectroscopy can provide complementary information, particularly for the aromatic ring vibrations.

These techniques utilize probes that can be directly inserted into the reaction vessel, providing continuous data without the need for sampling and off-line analysis. This allows for a more detailed understanding of the reaction progress and can facilitate the rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Chemometric Approaches for Data Analysis and Interpretation

The large and complex datasets generated by modern analytical instruments, such as hyphenated techniques and in-situ monitoring tools, often require advanced data analysis methods for a comprehensive interpretation. Chemometrics employs multivariate statistical and mathematical methods to extract meaningful information from chemical data.

In the context of research on this compound, chemometric approaches can be applied in several ways:

Principal Component Analysis (PCA): PCA can be used to analyze spectroscopic data (e.g., from in-situ monitoring) to identify the key sources of variation in a process and to detect any deviations from normal operating conditions.

Multivariate Calibration: Techniques such as Partial Least Squares (PLS) regression can be used to build predictive models that correlate spectroscopic data (e.g., in-situ FTIR spectra) with the concentration of this compound, enabling real-time quantitative monitoring of the reaction.

Design of Experiments (DoE): Chemometric principles are fundamental to DoE, which can be used to systematically and efficiently optimize the synthesis of this compound by studying the effects of multiple reaction parameters simultaneously.

By applying these chemometric tools, researchers can gain a more profound understanding of the chemical system and can develop more robust and efficient processes for the synthesis and analysis of this compound.

Emerging Research Perspectives and Future Directions

Integration with Automation and High-Throughput Experimentation Platforms

The synthesis of complex organic molecules has traditionally been a labor-intensive and time-consuming endeavor. However, the integration of automation and high-throughput experimentation (HTE) is revolutionizing this field by enabling the rapid and parallel execution of numerous reactions. trajanscimed.comresearchgate.netyoutube.comchemrxiv.org This approach allows for the efficient screening of a wide array of reaction conditions, catalysts, and substrates in a miniaturized format, significantly accelerating the pace of discovery and optimization. researchgate.netyoutube.comchemrxiv.org

In the context of 4,5-Diphenylthiophene-2-carboxylic acid synthesis, HTE platforms can be employed to systematically explore the parameter space for key reaction steps, such as the initial thiophene (B33073) ring formation and subsequent functionalizations. By utilizing multi-well plates and robotic liquid handlers, researchers can simultaneously test numerous variations of catalysts, solvents, temperatures, and reactant ratios. trajanscimed.comyoutube.com This parallel approach not only saves time and resources but also generates large, high-quality datasets that are crucial for understanding reaction mechanisms and identifying optimal synthetic pathways. youtube.com The move towards smaller reaction scales in HTE also aligns with the principles of green chemistry by minimizing waste and reducing the consumption of valuable reagents and solvents. trajanscimed.com

| Parameter | Traditional Synthesis | High-Throughput Experimentation (HTE) |

| Scale | Grams to kilograms | Milligrams to micrograms |

| Throughput | One to a few reactions per day | Hundreds to thousands of reactions per day |

| Data Generation | Limited datasets | Large, high-quality datasets |

| Resource Consumption | High (solvents, reagents) | Low |

| Labor | Manual and labor-intensive | Automated and robotic |

This table provides a comparative overview of traditional synthesis versus High-Throughput Experimentation (HTE), highlighting the key advantages of HTE in terms of scale, throughput, data generation, resource consumption, and labor.

Leveraging Machine Learning and Artificial Intelligence for Synthesis Design and Reaction Optimization

Exploration of Novel Catalytic Systems for Thiophene Functionalization

The development of novel and more efficient catalytic systems is a cornerstone of modern synthetic chemistry. For the synthesis of substituted thiophenes like this compound, catalysis plays a crucial role in achieving high selectivity and yield. Recent research has focused on the development of advanced catalytic methods for the direct functionalization of C-H bonds in thiophene rings, which offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

One promising approach is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.govacs.org This method allows for the simultaneous introduction of two different functional groups with high regioselectivity. nih.govacs.org Furthermore, advancements in catalytic C-H arylation provide direct routes to introduce aryl groups onto the thiophene core, a key step in the synthesis of diphenylthiophene derivatives. mdpi.com The exploration of new ligands and catalytic systems, including those based on earth-abundant metals, is an active area of research aimed at improving the efficiency and sustainability of these transformations. researchgate.net

| Catalytic System | Description | Application in Thiophene Synthesis |

| Palladium/Norbornene (Pd/NBE) Cooperative Catalysis | A method for the vicinal difunctionalization of arenes. nih.govacs.org | Site-selective and regioselective functionalization at the C4 and C5 positions of thiophenes. nih.govacs.org |

| Direct C-H Arylation | Palladium-catalyzed activation and arylation of C-H bonds in heteroaromatic compounds. mdpi.com | Introduction of aryl substituents onto the thiophene ring without the need for pre-functionalization. mdpi.com |

| Nickel-Catalyzed Cross-Coupling | The use of nickel catalysts for the formation of C-C bonds. juniperpublishers.com | Synthesis of bithiophenes and oligothiophenes. juniperpublishers.com |

This table summarizes some of the novel catalytic systems being explored for the functionalization of thiophenes, highlighting their descriptions and specific applications in thiophene synthesis.

Development of Advanced Green Chemistry Methodologies for Diphenylthiophene Synthesis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. chemijournal.comresearchgate.net For the synthesis of this compound, the adoption of green chemistry methodologies can lead to more sustainable and environmentally friendly processes. jddhs.com

A key focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. chemijournal.comresearchgate.net Water, for instance, is being explored as a reaction medium for the palladium-catalyzed direct C-H arylation of thiophene derivatives. unito.it Additionally, energy-efficient synthesis techniques, such as microwave-assisted organic synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemijournal.com The development of catalytic processes that can operate under milder conditions and the use of renewable starting materials are also important aspects of green chemistry that are being applied to the synthesis of heterocyclic compounds. researchgate.netnih.gov

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Computational Chemistry

Thiophene-containing molecules, including derivatives of this compound, are of significant interest in the field of materials science due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). juniperpublishers.comclinicalresearchnewsonline.com The electronic and optical properties of these materials are highly dependent on their molecular structure.

This has led to a growing interdisciplinary research effort at the interface of synthetic organic chemistry, materials science, and computational chemistry. Synthetic chemists are focused on designing and creating novel thiophene derivatives with tailored properties. synorgfun.com Materials scientists then characterize the physical and electronic properties of these new molecules and fabricate them into devices. clinicalresearchnewsonline.com Concurrently, computational chemists use theoretical models to predict the properties of yet-to-be-synthesized molecules, providing valuable guidance for synthetic efforts. This synergistic approach accelerates the discovery and development of new functional materials based on the thiophene scaffold.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.